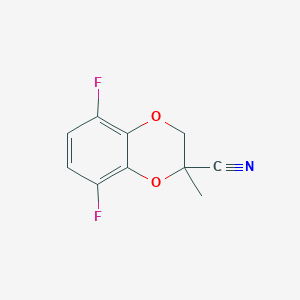

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile

Description

Properties

Molecular Formula |

C10H7F2NO2 |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile |

InChI |

InChI=1S/C10H7F2NO2/c1-10(4-13)5-14-8-6(11)2-3-7(12)9(8)15-10/h2-3H,5H2,1H3 |

InChI Key |

OTJXNSPMZZWFTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2O1)F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Method Based on Cyclization of Fluorinated Catechol Derivatives

- Starting Material: 5,8-difluoro-1,2-dihydroxybenzene (fluorinated catechol)

- Cyclization: Reacted with a methylating agent such as methyl iodide or methyl triflate in the presence of a base (e.g., potassium carbonate) to form the 2-methyl-1,4-benzodioxine intermediate.

- Cyanation: The intermediate is then subjected to cyanation using a cyanide source (e.g., trimethylsilyl cyanide) under Lewis acid catalysis (e.g., zinc chloride) to introduce the carbonitrile group at the 2-position.

This method benefits from regioselective ring closure and efficient incorporation of fluorine substituents, yielding the target compound with high purity.

Alternative Approach via Nucleophilic Aromatic Substitution and Ring Closure

- Step 1: Nucleophilic aromatic substitution on a fluorinated halobenzene derivative to introduce hydroxyl groups.

- Step 2: Intramolecular cyclization under acidic conditions to form the benzodioxine ring.

- Step 3: Methylation at the 2-position using methylating agents.

- Step 4: Conversion of a suitable leaving group (e.g., halide or tosylate) at the 2-position to a nitrile via cyanide displacement.

This approach allows flexibility in starting materials and can be adapted for scale-up.

Reaction Conditions and Analytical Techniques

Nuclear Magnetic Resonance spectroscopy and flash chromatography are standard methods used to confirm the structure and purity of intermediates and final products.

Yield and Purity Data

While exact yields vary depending on reaction scale and conditions, typical isolated yields for the final compound range from 60% to 80% after purification. Purity levels exceeding 98% are achievable using chromatographic techniques.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Fluorinated Catechol Cyclization | Cyclization → Methylation → Cyanation | High regioselectivity, efficient fluorine incorporation | Requires handling of toxic cyanide reagents |

| Nucleophilic Aromatic Substitution | Substitution → Cyclization → Methylation → Cyanation | Flexible starting materials, scalable | Multi-step, potential side reactions |

Research Findings and Development Trends

- The fluorine atoms at positions 5 and 8 enhance metabolic stability and bioavailability, making this compound interesting for pharmaceutical applications.

- The carbonitrile group serves as a versatile synthetic handle for further functionalization or as a pharmacophore in drug design.

- Recent patents emphasize optimizing reaction conditions to minimize hazardous reagent use and improve overall yields.

Chemical Reactions Analysis

Types of Reactions: 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug design and development.

Industry: Utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Features:

- Dihydrobenzodioxine core : A partially saturated six-membered ring fused to a benzene ring, providing rigidity and stability.

- Fluorine substituents : At positions 5 and 8, enhancing lipophilicity and metabolic stability.

- Cyano group: Introduces strong electron-withdrawing effects, influencing reactivity and binding interactions.

Structural Analogues with Cyano Groups

(a) Thiazolo-Pyrimidine Carbonitriles ()

Compounds 11a and 11b (synthesized via condensation reactions) share the cyano functionality but differ in heterocyclic frameworks:

- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.

- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.

| Property | Target Compound (Dihydrobenzodioxine) | 11a (Thiazolo-Pyrimidine) | 11b (Thiazolo-Pyrimidine) |

|---|---|---|---|

| Molecular Formula | C₁₀H₈F₂N₂O₂ (estimated) | C₂₀H₁₀N₄O₃S | C₂₂H₁₇N₃O₃S |

| Melting Point (°C) | Not reported | 243–246 | 213–215 |

| Key Functional Groups | -CN, -F, -O- | -CN, -C=O, -S- | -CN, -C=O, -S- |

| Spectral Data (IR, cm⁻¹) | Not available | 2,219 (CN) | 2,209 (CN) |

Key Differences :

- The dihydrobenzodioxine core lacks sulfur and additional carbonyl groups present in thiazolo-pyrimidines, leading to distinct electronic environments.

- Fluorine substitution in the target compound may enhance membrane permeability compared to methyl/furan substituents in 11a/b .

(b) Pyrimidoquinazoline Carbonitrile (Compound 12, )

Compound 12 (6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile) features a fused pyrimidoquinazoline system.

| Property | Target Compound | Compound 12 |

|---|---|---|

| Molecular Weight | ~202 (estimated) | 318 |

| Melting Point (°C) | Not reported | 268–269 |

| Key Features | Dihydrobenzodioxine | Pyrimidoquinazoline |

Comparison :

- Compound 12 exhibits higher molecular complexity and melting point, likely due to extended conjugation and hydrogen bonding from the quinazoline moiety.

Fluorinated Analogues ( and )

The European patent () highlights N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide , a dihydrobenzoxazine derivative with trifluorophenyl substituents.

| Property | Target Compound | Patent Compound () |

|---|---|---|

| Fluorine Positions | 5,8 | 2,3,5 (on phenyl) |

| Core Structure | Dihydrobenzodioxine | Dihydrobenzoxazine |

| Functional Groups | -CN | -CONH- (carboxamide) |

Key Insight :

- Fluorine placement influences bioactivity: The target compound’s 5,8-difluoro substitution may optimize spatial interactions in biological targets compared to trifluorophenyl groups in the patent compound .

Pharmacological Potential ()

| Property | Target Compound | Thiazol-2-imine () |

|---|---|---|

| Core Structure | Dihydrobenzodioxine | Dihydrothiazole |

| Pharmacological Target | Not reported | Angiotensin II receptor |

Comparison :

- However, the absence of a sulfur atom may alter binding kinetics .

Biological Activity

5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H7F2NO2 |

| Molecular Weight | 211.16 g/mol |

| IUPAC Name | 5,8-difluoro-3-methyl-2H-1,4-benzodioxine-3-carbonitrile |

| Canonical SMILES | CC1(COC2=C(C=CC(=C2O1)F)F)C#N |

The presence of fluorine enhances the compound's lipophilicity and potentially its bioactivity, making it a candidate for various therapeutic applications.

The biological activity of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is primarily attributed to its interaction with specific molecular targets. The fluorine atoms may increase binding affinity to enzymes or receptors involved in critical biological pathways. This compound has been explored for its inhibitory effects on thrombin and other serine proteases, which are vital in coagulation processes.

Biological Activity

Research indicates that derivatives of benzodioxine compounds exhibit various biological activities including:

- Anticoagulant Activity: Studies have shown that certain analogs of benzodioxines can effectively inhibit thrombin. For instance, a derivative demonstrated a significant inhibition rate of thrombin-induced platelet aggregation in a rat model .

- Enzyme Inhibition: The compound has been tested for its ability to inhibit serine proteases such as thrombin and factor Xa. The most potent analogs exhibited Ki values in the low nanomolar range (e.g., Ki = 6 nM for thrombin), indicating strong inhibitory potential .

Case Studies

- Thrombin Inhibition Study:

- Selectivity Profile:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile, a comparison with similar compounds can be insightful:

| Compound Name | Biological Activity | Ki Value (µM) |

|---|---|---|

| 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile | Potent thrombin inhibitor | 6 |

| Benzodioxine Analog A | Moderate thrombin inhibitor | 20 |

| Benzodioxine Analog B | Weak thrombin inhibitor | >50 |

This table highlights the superior potency of 5,8-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.